9-(4-Chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol
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Overview
Description
9-(4-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with 2-cyanopyridine in the presence of a base such as potassium carbonate. The resulting intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring, followed by further cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable in understanding biochemical pathways.
Medicine
In medicinal chemistry, 9-(4-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is investigated for its potential as an anti-cancer agent. Its ability to inhibit certain enzymes and receptors involved in cancer progression is of particular interest.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Compared to similar compounds, 9-(4-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exhibits unique structural features that enhance its binding affinity and selectivity for specific biological targets. Its chlorine-substituted phenyl ring and fused triazolo-pyrimidine core contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8ClN5O |
---|---|
Molecular Weight |
297.70 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C14H8ClN5O/c15-9-3-1-8(2-4-9)12-11-10(5-6-16-13(11)21)19-14-17-7-18-20(12)14/h1-7H,(H,16,21) |
InChI Key |
HEWNSHHMXBTDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=NC4=NC=NN24)C=CNC3=O)Cl |
Origin of Product |
United States |
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